N-(isoxazol-4-yl)-5-phenylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-13(15-10-7-14-18-8-10)11-6-12(19-16-11)9-4-2-1-3-5-9/h1-8H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFXKCPJJNKACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CON=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoxazol-4-yl)-5-phenylisoxazole-3-carboxamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment with sp- or sp2-hybridized carbon atoms .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often leverages continuous flow chemistry to improve efficiency. This involves multiple steps such as oximation, chlorination, and cycloaddition in a continuous flow mode .
Chemical Reactions Analysis
Core Isoxazole Ring Formation
The 5-phenylisoxazole-3-carboxylic acid scaffold is synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes under metal-free conditions . For example:
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Nitrile oxide intermediates are generated from aryl aldehydes and hydroxylamine hydrochloride using TsN(Cl)Na·3H₂O as a chlorinating agent .
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Microwave irradiation facilitates cycloaddition with functionalized alkynes to yield 3,5-disubstituted isoxazoles .
Key Reaction Conditions:
Carboxamide Linkage Formation
The N-(isoxazol-4-yl) group is introduced via amide coupling between 5-phenylisoxazole-3-carboxylic acid and isoxazol-4-amine derivatives. A representative method includes:
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Activation of the carboxylic acid with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .
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Coupling with isoxazol-4-amine under argon atmosphere, followed by purification via flash chromatography .
Example Protocol:
| Component | Role | Quantity |
|---|---|---|
| 5-Phenylisoxazole-3-carboxylic acid | Substrate | 1.5 mmol |
| EDC | Coupling agent | 1.65 mmol |
| DMAP | Catalyst | 0.3 mmol |
| Isoxazol-4-amine | Nucleophile | 1.6 mmol |
| Solvent | Dichloromethane | 15–20 mL |
| Purification | Flash chromatography (DCM/EtOAc) | – |
Yield : 60–75% (estimated from analogous reactions) .
Phenyl Ring Modifications
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Nitration of the phenyl ring at the 2,6-positions using HNO₃/H₂SO₄ enhances electronic effects, as seen in derivatives like 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid .
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Suzuki-Miyaura cross-coupling enables diversification at the C-5 position of the isoxazole core .
Isoxazole-Ring Substituents
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Bromination at the 5-position using N-bromosuccinimide (NBS) introduces reactive sites for further functionalization .
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Alkylation or arylation steps are employed to install groups like methyl or benzyl via nucleophilic substitution .
Stability and Reactivity Insights
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Hydrolysis Sensitivity : The carboxamide bond remains stable under neutral conditions but hydrolyzes in strong acidic/basic media .
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Thermal Stability : Microwave-assisted reactions reduce decomposition risks compared to conventional heating .
Comparative Analysis of Synthetic Routes
Critical Research Findings
Scientific Research Applications
Chemical Properties and Structure
The compound features an isoxazole framework, which is known for its ability to interact with various biological targets. The unique structure contributes to its biological activity, making it a valuable scaffold in drug design. Its mechanism of action involves the cleavage of the labile N–O bond within the isoxazole ring, leading to the formation of reactive derivatives that can influence cellular pathways related to survival and proliferation.
Chemistry
N-(isoxazol-4-yl)-5-phenylisoxazole-3-carboxamide serves as a building block for synthesizing more complex molecules. Its structural versatility allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.
Biology
The compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that it exhibits activity against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Antiviral Activity : Preliminary studies suggest potential efficacy against viral pathogens.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation.
Medicine
This compound is investigated for therapeutic applications, particularly in treating diseases such as cancer and inflammatory disorders. Its ability to induce apoptosis in cancer cells positions it as a potential lead compound in oncology.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes, showcasing its versatility beyond traditional pharmaceutical uses.
Anticancer Activity
A study evaluated the anticancer properties of this compound against several cancer cell lines. The results demonstrated significant inhibition rates compared to doxorubicin, a standard chemotherapy agent. In vivo studies using SCID mice indicated that intravenous administration led to substantial tumor regression at maximum tolerated doses .
| Study | Cell Line | Inhibition Rate | Comparison Agent |
|---|---|---|---|
| Anticancer Evaluation | Various Cancer Lines | Significant | Doxorubicin |
| In Vivo Tumor Regression | SCID Mice | Significant | - |
Mechanistic Insights
Research has provided insights into the mechanism of action, indicating that the compound induces apoptosis by affecting cellular pathways involved in cell survival. This mechanism is crucial for understanding how this compound can be optimized for therapeutic use .
Toxicity Evaluation
Toxicity assessments have shown that while the compound is well-tolerated at lower doses, higher doses resulted in weight loss and other adverse effects. This underscores the importance of careful dose management when considering therapeutic applications .
Mechanism of Action
The mechanism of action of N-(isoxazol-4-yl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the cleavage of the labile N–O bond in the isoxazole ring, leading to the formation of various 1,3-bifunctional derivatives of carbonyl compounds .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among isoxazole carboxamides include substitutions on the phenyl ring (R1) and the carboxamide nitrogen (R2). These modifications significantly influence solubility, melting points, and biological activity.
Table 1: Comparative Physicochemical Properties
*Estimated using analogous compounds.
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) increase melting points due to enhanced intermolecular interactions.
- Hydrophilic substituents (e.g., hydroxyl in ) reduce cLogP, improving aqueous solubility.
- Bulky R2 groups (e.g., ethyl(isopropyl)amino in ) lower melting points by disrupting crystal packing.
SAR Insights :
Optimization Challenges :
- Low Yield in Polar Substituents: Hydroxyl and amino groups may require protective strategies (e.g., silylation) .
- Purification : Automated flash chromatography (e.g., compound 45p in ) is critical for isolating high-purity products.
Biological Activity
N-(isoxazol-4-yl)-5-phenylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial, antiviral, and anticancer properties. This article reviews the current understanding of its biological activity, supported by various studies and findings.
Chemical Structure and Properties
The compound features a unique isoxazole framework that contributes to its biological activity. The isoxazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
The mechanism of action for this compound involves its interaction with specific molecular targets. It has been shown to induce apoptosis in cancer cells by cleaving the labile N–O bond in the isoxazole ring, leading to the formation of reactive derivatives that can affect cellular pathways involved in cell survival and proliferation .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound:
- Cytotoxicity : The compound has exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hep3B (hepatocellular carcinoma). In one study, it was reported that certain derivatives showed IC50 values lower than 50 µM, indicating potent antiproliferative activity .
- Apoptosis Induction : Research indicates that this compound can induce apoptosis through mechanisms involving the cleavage of PARP and caspase-3, markers indicative of programmed cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | <50 | Apoptosis induction |
| Hep3B | <50 | Apoptosis induction |
| H146 | 15 | Apoptosis induction (in vivo) |
Antimicrobial and Antiviral Activity
The compound has also been studied for its antimicrobial and antiviral properties:
- Antimicrobial Effects : It has shown activity against various microbial strains, suggesting potential applications in treating infections .
- Antiviral Activity : Some derivatives have been evaluated for their ability to inhibit viral replication, particularly against RNA viruses .
Case Studies and Research Findings
- Study on Anticancer Properties : A study evaluated a series of phenyl-isoxazole-carboxamide derivatives for their anticancer properties. Compounds were tested against several cancer cell lines, showing promising results with significant inhibition rates compared to doxorubicin, a standard chemotherapy agent .
- Mechanistic Insights : In vivo studies using SCID mice demonstrated that intravenous administration of this compound at a maximum tolerated dose led to significant tumor regression, reinforcing its potential as an effective anticancer agent .
- Toxicity Evaluation : Toxicity assessments indicated that while the compound was well tolerated at certain doses, higher doses resulted in weight loss and other signs of toxicity. This highlights the need for careful dose management in therapeutic applications .
Q & A
Q. What are the common synthetic routes for preparing N-(isoxazol-4-yl)-5-phenylisoxazole-3-carboxamide and its analogs?
The compound is typically synthesized via amide coupling between isoxazole-3-carboxylic acid derivatives and substituted anilines. For example, a general procedure involves reacting 5-(substituted phenyl)isoxazole-3-carboxylic acid with aniline derivatives in the presence of coupling agents like EDCI or DCC. Reaction optimization (e.g., solvent, temperature) is critical; for instance, using ethanol or 1,4-dioxane at 45–90°C improves yields . Low yields (e.g., 18% in some cases) may arise from competing side reactions like hydrodechlorination, which can be mitigated by switching catalysts (e.g., Raney nickel instead of Pd/C) .
Q. How are structural and purity characteristics of this compound validated?
Characterization relies on 1H/13C NMR (e.g., δ=10.36 ppm for amide protons, aromatic protons at 7.2–7.5 ppm) and HRMS (e.g., [M+H]+ calcd: 347.0593, observed: 347.0599) . Elemental analysis (C, H, N percentages) and melting point determination (e.g., 214–216°C with decomposition) further confirm purity . LC-MS is used to monitor intermediates during multi-step syntheses .
Advanced Research Questions
Q. How do substituents on the phenyl and isoxazole rings influence biological activity?
Substituents like halogens (Cl, F) or hydroxyl groups on the phenyl ring enhance target binding affinity, as seen in mitochondrial assays where 5-(4-fluoro-3-hydroxyphenyl) derivatives showed potent inhibition . Electron-withdrawing groups (e.g., -CF₃) on the isoxazole ring may modulate electron density, affecting redox properties. Computational studies (e.g., HOMO-LUMO gaps) reveal that smaller gaps (e.g., 3.81 eV vs. 4.35 eV) correlate with stronger antioxidant activity, suggesting substituent-driven electronic tuning .
Q. What methodologies are used to assess mitochondrial targeting and toxicity?
Purified mitochondria from C57BL6/J mice are treated with the compound (1% DMSO final concentration) to evaluate effects on membrane potential (Rh123 fluorescence) and calcium retention capacity (Calcium Green-5N). Dose-response curves (e.g., IC₅₀ values) are generated using inhibitors like FCCP or cyclosporine A as controls . Zebrafish models are employed for in vivo toxicity screening, with compound exposure monitored via developmental abnormalities .
Q. How can synthetic yields be optimized while avoiding dehalogenation byproducts?
Catalyst selection is pivotal. For example, hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide with Pd/C led to hydrodechlorination, but switching to Raney nickel preserved the chloro-substituent, yielding 88% of the desired product . Solvent polarity (ethanol vs. water) and base strength (NaOH vs. Na₂CO₃) also impact cyclization efficiency during imidazole formation .
Q. What computational tools are used to predict structure-activity relationships (SAR)?
Molecular docking studies (e.g., AutoDock Vina) analyze binding interactions with targets like GSK-3β. For example, N-aryl-3-oxobutanamides with hydrophobic substituents showed enhanced binding affinity due to π-π stacking in enzyme active sites . DFT calculations (e.g., Gaussian) predict electronic properties; HOMO energies (-5.71 eV vs. -4.35 eV) guide antioxidant potential by quantifying electron-donating capacity .
Data Contradictions and Resolution
Q. Why do reported synthetic yields vary widely (18% vs. 88%) for similar compounds?
Contradictions arise from differences in reaction conditions. For instance, ultrasonic-assisted synthesis in ethanol (4 hours) achieved 95% purity without crystallization, whereas traditional methods required longer times and purification . Catalyst choice (Raney nickel vs. Pd/C) and solvent (water vs. ethanol) also critically influence side reactions and yields .
Methodological Recommendations
- Synthesis : Prioritize catalyst screening (Raney nickel for halogen retention) and solvent optimization (ethanol/water mixtures) .
- Biological Assays : Use purified mitochondria for mechanistic studies and zebrafish models for preliminary in vivo toxicity .
- Computational Modeling : Combine docking (for binding affinity) and DFT (for electronic properties) to rationalize SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
